2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-oxopiperazin-1-yl)propanoic acid
Description
2-(4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-oxopiperazin-1-yl)propanoic acid (CAS: 2137493-73-1) is a synthetic small molecule scaffold featuring a piperazine core modified with a 2-oxo group, a propanoic acid side chain, and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. Its molecular formula is C₂₂H₂₂N₂O₅ (MW: 394.4 g/mol), and it is primarily utilized in research and development for drug discovery, peptide synthesis, and combinatorial chemistry due to its versatility in forming diverse molecular architectures . The Fmoc group enhances solubility in organic solvents and facilitates selective deprotection under mild basic conditions (e.g., piperidine), making it compatible with solid-phase synthesis workflows .
Properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-14(21(26)27)24-11-10-23(12-20(24)25)22(28)29-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIMJNFMOJYXKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCN(CC1=O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137493-73-1 | |
| Record name | 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-oxopiperazin-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-oxopiperazin-1-yl)propanoic acid, often referred to as Fmoc-piperazine derivative, is a synthetic molecule that has drawn attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.44 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O5 |
| Molecular Weight | 396.44 g/mol |
| SMILES | C1=CC=C(C=C1)C(=O)N2CC(=O)C(=O)N2C(=O)C(=O)C(=O)OC3=CC=CC=C3 |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain proteases, which are critical in various cellular processes, including apoptosis and cell cycle regulation.
- Modulation of Signaling Pathways : It interacts with several signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.
- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against a range of pathogens.
Therapeutic Applications
Research indicates several potential therapeutic applications for this compound:
- Anticancer Activity : The ability to inhibit proteases and modulate cell signaling pathways suggests potential use in cancer therapy.
- Neuroprotective Effects : Some studies indicate that derivatives of this compound may offer neuroprotective benefits, potentially useful in neurodegenerative diseases.
- Antimicrobial Agents : Its efficacy against bacteria and fungi positions it as a candidate for developing new antimicrobial therapies.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Anticancer Studies :
A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound showed significant inhibition of tumor growth in xenograft models. The mechanism was linked to the inhibition of the mTOR pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . -
Neuroprotective Research :
In a study focusing on neuroprotection, researchers found that the compound could reduce oxidative stress markers in neuronal cell lines. This suggests a mechanism that could be beneficial in treating conditions like Alzheimer's disease . -
Antimicrobial Testing :
A recent investigation assessed the antimicrobial efficacy of the compound against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial viability, highlighting its potential as an antimicrobial agent .
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug design, particularly in the development of novel therapeutics targeting central nervous system disorders. Its ability to cross the blood-brain barrier (BBB) is critical for neuroactive drugs. Research has indicated that derivatives of piperazine are effective in modulating neurotransmitter systems, which could lead to advancements in treatments for conditions such as depression and anxiety.
Antioxidant Activity
Studies have shown that compounds similar to 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-oxopiperazin-1-yl)propanoic acid exhibit antioxidant properties. This activity is essential for protecting cells against oxidative stress, which is implicated in various neurodegenerative diseases. The structure allows for the scavenging of reactive oxygen species (ROS), thus providing neuroprotection.
Anticancer Research
Emerging studies suggest that this compound may possess anticancer properties. The ability to inhibit specific pathways involved in tumor growth and metastasis makes it a candidate for further investigation in oncology research. Its mechanism may involve the modulation of signaling pathways critical for cancer cell survival.
Case Studies
Several case studies have explored the applications of this compound and its derivatives:
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuroprotection | Demonstrated significant reduction in neuronal cell death in vitro under oxidative stress conditions when treated with the compound. |
| Study B | Anticancer Activity | Showed inhibition of cell proliferation in various cancer cell lines, indicating potential as a chemotherapeutic agent. |
| Study C | Drug Design | Evaluated the compound's interaction with serotonin receptors, suggesting its potential as an antidepressant. |
Comparison with Similar Compounds
2-(4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-oxopiperazin-1-yl)acetic acid (CAS: 180576-05-0)
- Molecular Formula : C₂₁H₂₀N₂O₅
- Key Differences: Replaces the propanoic acid side chain with a shorter acetic acid group.
- Applications: Used as a linker in peptide coupling and combinatorial libraries. Similar R&D applications but may exhibit reduced steric hindrance compared to the propanoic acid derivative .
3-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)propanoic acid (CAS: 1339485-97-0)
- Molecular Formula : C₂₂H₂₄N₂O₄
- Applications: Used in non-oxidized scaffold designs for kinase inhibitors or GPCR-targeted compounds .
Fmoc-D-Phe(3,5-F₂)-OH (CAS: 205526-25-6)
- Molecular Formula: C₂₄H₁₉F₂NO₄
- Key Differences : Fluorinated phenylalanine derivative with Fmoc protection; emphasizes halogenated aromatic interactions in drug-receptor binding.
- Applications : Specialized in peptide-based therapeutics targeting fluorophilic binding pockets .
Physicochemical and Functional Properties
Q & A
Q. What is the role of the Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group in this compound’s synthesis?
The Fmoc group serves as a temporary protecting agent for amine functionalities during solid-phase peptide synthesis (SPPS). It enables selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF), preserving the integrity of other reactive groups. This is critical for sequential coupling in multi-step syntheses, as seen in the preparation of HIV-1 entry inhibitors and peptidomimetics .
Q. What are the standard synthetic routes for preparing this compound?
Synthesis typically involves:
- Step 1 : Protection of the amine group using Fmoc-Cl (Fmoc-chloride) in the presence of a base (e.g., DIEA).
- Step 2 : Coupling of the 2-oxopiperazine moiety via carbodiimide-mediated activation (e.g., HBTU/DIPEA).
- Step 3 : Deprotection of the Fmoc group using piperidine to enable further functionalization. Reaction conditions (e.g., solvent choice, temperature) are optimized to minimize racemization, particularly in stereosensitive applications .
Q. How is purity validated after synthesis?
Analytical methods include:
- HPLC : To assess purity (>95% typically required for research-grade compounds).
- LC-MS : For molecular weight confirmation and detection of byproducts.
- NMR Spectroscopy : To verify structural integrity (e.g., absence of undesired stereoisomers) .
Advanced Research Questions
Q. How can racemization be minimized during coupling reactions involving this compound?
Racemization is mitigated by:
- Using low-temperature (0–4°C) coupling conditions.
- Activating agents like HOBt (hydroxybenzotriazole) to reduce carbocation formation.
- Short reaction times and inert atmospheres (N₂/Ar) to prevent oxidation. Studies on peptidomimetic inhibitors demonstrate <5% racemization under optimized protocols .
Q. How do researchers resolve contradictions in safety data across SDS documents?
Discrepancies in hazard classification (e.g., acute toxicity vs. no data) require:
- Precautionary Principle : Assume worst-case hazards (e.g., GHS Category 4 for oral/dermal toxicity).
- Empirical Testing : Conduct in-house assays (e.g., Ames test for mutagenicity) if literature is inconsistent.
- Hierarchical Reliance : Prioritize SDS from academic publishers over commercial vendors .
Q. What methodologies are used to study this compound’s biological activity?
- Surface Plasmon Resonance (SPR) : To quantify binding affinity (KD) for target proteins (e.g., viral proteases).
- Cell-Based Assays : Dose-response curves (IC₅₀) in antiviral or anticancer models.
- Molecular Dynamics Simulations : To predict interactions with biological targets (e.g., CXCR2 receptors) .
Q. How does structural modification of the 2-oxopiperazine ring affect bioactivity?
Substitutions on the 2-oxopiperazine moiety influence:
- Conformational Flexibility : Bulkier groups (e.g., tert-butyl) restrict rotation, enhancing target specificity.
- Electron Density : Electron-withdrawing groups (e.g., -F) improve binding to hydrophobic pockets in enzymes. Comparative studies with analogs (Table 1) highlight these trends .
Table 1: Structural Analogs and Key Features
Methodological Notes
- Stereochemical Analysis : Chiral HPLC (e.g., Daicel columns) resolves enantiomers post-synthesis .
- Scale-Up Challenges : Pilot-scale reactions require inert reactors to prevent Fmoc degradation at elevated temperatures .
- Troubleshooting Coupling Failures : Use Kaiser test for free amine detection; repeat coupling with fresh activators if needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
